



Application Notes and Protocols: CC214-2 Treatment for Intracranial Tumors

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Compound of Interest		
Compound Name:	CC214-2	
Cat. No.:	B8579109	Get Quote

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Introduction

CC214-2 is an ATP-competitive mTOR kinase inhibitor that has demonstrated significant preclinical efficacy in the treatment of intracranial tumors, particularly glioblastoma (GBM).[1][2] [3][4][5] As a dual mTORC1/mTORC2 inhibitor, CC214-2 offers a potential therapeutic advantage over allosteric mTOR inhibitors like rapamycin, which have shown limited clinical success in glioblastoma.[3][4][5] These application notes provide a comprehensive overview of the preclinical data and protocols for the use of CC214-2 in intracranial tumor models, intended to guide further research and development.

mTOR pathway hyperactivation is a frequent event in glioblastoma, occurring in nearly 90% of cases.[1][3] CC214-2 directly targets the kinase activity of mTOR, effectively suppressing rapamycin-resistant mTORC1 signaling and blocking mTORC2 signaling.[1][2][3][4] This mechanism of action leads to the inhibition of tumor growth both in vitro and in vivo.[1][2][3][4] Preclinical studies have identified that tumors with EGFRvIII expression and PTEN loss exhibit enhanced sensitivity to CC214 compounds, suggesting these could be valuable biomarkers for patient selection.[1][2][3]

A key consideration in the application of **CC214-2** is its potent induction of autophagy, a cellular process that can act as a resistance mechanism, preventing tumor cell death.[1][2][3] Preclinical evidence strongly suggests that combining **CC214-2** with an autophagy inhibitor,



such as chloroquine, can significantly enhance its anti-tumor efficacy by promoting tumor cell death.[1][2]

Data Presentation

Table 1: In Vivo Efficacy of CC214-2 in Glioblastoma

Xenograft Models

Model Type	Cell Line	Treatmen t	Dosage	Dosing Schedule	Outcome	Referenc e
Flank Xenograft	U87EGFRv III	CC214-2	50 mg/kg	Oral gavage, once daily for 6 days	>50% reduction in tumor volume	[2]
Intracranial Xenograft	U87EGFRv III	CC214-2	100 mg/kg	Oral gavage, once every 2 days for 6 days	>50% reduction in tumor volume	[1][2]
Intracranial Xenograft	U87EGFRv III	CC214-2 + Chloroquin e	CC214-2: 100 mg/kg; Chloroquin e: 30 mg/kg	CC214-2: Oral gavage, once every 2 days; Chloroquin e: Intraperiton eal, once every 2 days	Significant reduction in tumor growth and induction of tumor cell death	[1][2]

Table 2: In Vitro Activity of CC214-1 (In Vitro Analog of CC214-2)



Cell Line	Treatment	Concentrati on	Duration	Effect	Reference
Glioblastoma cells	CC214-1	0.1, 1, 2, 5, and 10 μmol/L	3 days	Inhibition of cell viability	[2]
Glioblastoma cells	CC214-1 + Chloroquine	CC214-1: various; Chloroquine: 10 µmol/L	3 days	Enhanced reduction in cell viability	[2]

Experimental ProtocolsIn Vivo Xenograft Studies

- 1. Flank Xenograft Model
- Cell Preparation: U87-EGFRvIII cells are cultured, trypsinized, and resuspended in a 1:1 solution of PBS and Matrigel at a density of 6 x 10⁶ cells/mL.
- Implantation: The cell suspension is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID-y null).[2]
- Tumor Monitoring: Tumor size is monitored daily using calipers.[2]
- Treatment Administration: Once tumors are established, CC214-2 is administered by oral gavage at a dose of 50 mg/kg, once daily. The vehicle control consists of 0.5% carboxymethylcellulose and 0.25% Tween-80 in nanopure water.[2]
- Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 15 mm in diameter).[2]
- 2. Intracranial Xenograft Model
- Cell Labeling (Optional): For non-invasive imaging, tumor cells (e.g., U87EGFRvIII) can be labeled with a far-red fluorescent protein like TurboFP635.[1]



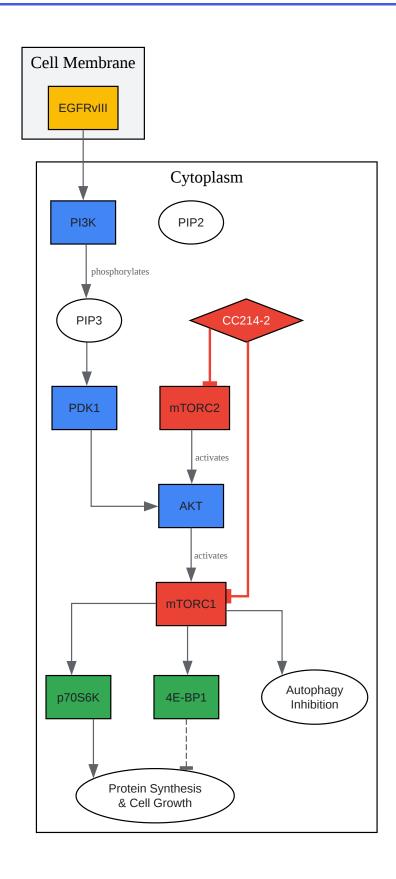
- Intracranial Injection: Anesthetized mice are placed in a stereotactic frame. A burr hole is drilled in the skull, and tumor cells are injected into the brain parenchyma.
- Tumor Growth Monitoring: Tumor growth can be monitored using methods like fluorescence molecular tomography (FMT) if fluorescently labeled cells are used.[1]
- Treatment Administration:
 - CC214-2 Monotherapy: CC214-2 is administered by oral gavage at 100 mg/kg, once every
 2 days. The vehicle is the same as for the flank model.[2]
 - Combination Therapy: CC214-2 is administered as above. Chloroquine is administered intraperitoneally at 30 mg/kg in nanopure water, once every 2 days.[2]
- Endpoint: Animals are sacrificed at a predetermined time point or based on institutional guidelines for animal welfare.[2]

In Vitro Cell Viability Assay

- Cell Seeding: Glioblastoma cells are seeded in 12-well plates at a density of 15,000 cells per well and allowed to adhere overnight.[2]
- Treatment: Cells are treated with CC214-1 at various concentrations (e.g., 0.1, 1, 2, 5, and 10 μmol/L). For combination studies, chloroquine (e.g., 10 μmol/L) is added.[2]
- Incubation: Cells are incubated for 3 days.[2]
- Viability Assessment: Cell viability is assessed using the trypan blue exclusion method.[2]

Visualizations

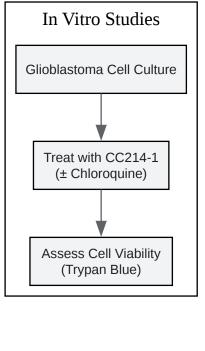


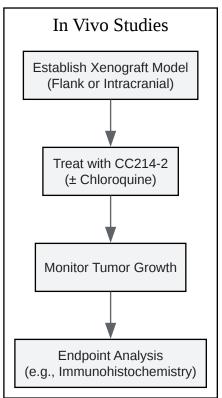


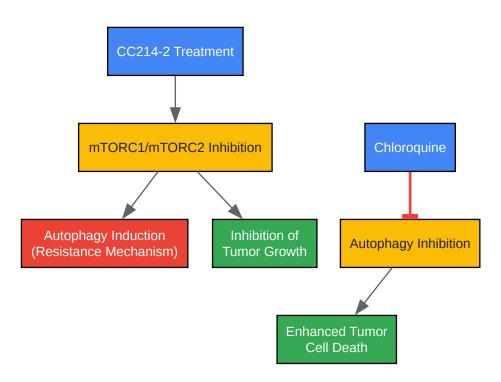
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Caption: CC214-2 inhibits both mTORC1 and mTORC2 signaling pathways.









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